molecular formula C19H16N4O3 B6708694 N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6708694
M. Wt: 348.4 g/mol
InChI Key: TYIJBJKMPIQFEL-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety fused with an oxazole ring

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-11-9-17(26-23-11)19(24)22-15-10-12(7-8-16(15)25-2)18-20-13-5-3-4-6-14(13)21-18/h3-10H,1-2H3,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIJBJKMPIQFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the oxazole ring and subsequent functionalization to achieve the final product. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new biochemical probes or drugs.

    Medicine: The compound’s unique structure may exhibit pharmacological activity, making it a potential lead compound for drug discovery efforts targeting various diseases.

    Industry: In materials science, the compound could be used to develop new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide include other benzimidazole derivatives and oxazole-containing molecules. Examples include:

  • N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide
  • N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and ring systems, which confer unique chemical and physical properties

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